molecular formula C8H4F5NO2 B6147121 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1823423-07-9

2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No. B6147121
CAS RN: 1823423-07-9
M. Wt: 241.1
InChI Key:
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Description

“2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid” is a chemical compound with the molecular formula C8H4F5NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C8H4F5NO2 . The InChI code for this compound is 1S/C8H7F2NO3/c1-14-6-3-2-5 (4-11-6)8 (9,10)7 (12)13/h2-4H,1H3, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid involves the introduction of a difluoroacetic acid group onto a pyridine ring that has a trifluoromethyl group attached to it. This can be achieved through a series of reactions that involve the use of appropriate starting materials and reagents.", "Starting Materials": [ "2,6-difluoropyridine", "trifluoromethylacetic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "1. 2,6-difluoropyridine is reacted with thionyl chloride to form 2,6-difluoropyridine-2-thionyl chloride.", "2. The resulting compound is then reacted with trifluoromethylacetic acid in the presence of sodium hydroxide to form 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid.", "3. The product is then purified by recrystallization from acetic anhydride and acetic acid.", "4. The final product is obtained by washing the crystals with hydrochloric acid, sodium bicarbonate, and water, and then drying them." ] }

CAS RN

1823423-07-9

Molecular Formula

C8H4F5NO2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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